molecular formula C10H11F2N5O2S B7077263 2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide

2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B7077263
M. Wt: 303.29 g/mol
InChI Key: FQGQKTKFSQLMLW-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluoro-5-methylbenzenesulfonyl chloride.

    Formation of the Tetrazole Ring: The tetrazole ring is introduced by reacting 2-methyltetrazole with a suitable alkylating agent to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with 2,4-difluoro-5-methylbenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The fluorine atoms in the aromatic ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products with different nucleophiles replacing the fluorine atoms.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms and electron-donating sulfonamide group.

    Material Science: Potential use in the development of new materials with unique electronic properties.

Biology and Medicine

    Pharmacology: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Biochemical Research: Used in studies to understand the interaction of sulfonamide compounds with enzymes and receptors.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.

    Polymer Science: Used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which 2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine atoms can participate in halogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-methylbenzenesulfonamide: Lacks the tetrazole ring, making it less versatile in biological applications.

    N-[(2-Methyltetrazol-5-yl)methyl]benzenesulfonamide: Lacks the fluorine atoms, affecting its reactivity and binding properties.

Uniqueness

2,4-Difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide is unique due to the combination of fluorine atoms, a methyl group, and a sulfonamide group, which together enhance its chemical stability, reactivity, and potential for biological interactions.

Properties

IUPAC Name

2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N5O2S/c1-6-3-9(8(12)4-7(6)11)20(18,19)13-5-10-14-16-17(2)15-10/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGQKTKFSQLMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)S(=O)(=O)NCC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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